molecular formula C17H20N4O2S B7006686 N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide

N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide

Cat. No.: B7006686
M. Wt: 344.4 g/mol
InChI Key: YIAZZBICIQMEIN-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13-5-3-6-15(11-13)21(10-4-9-18)24(22,23)17-16(14-7-8-14)12-19-20(17)2/h3,5-6,11-12,14H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAZZBICIQMEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCC#N)S(=O)(=O)C2=C(C=NN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of Substituents: The cyclopropyl, methyl, and 3-methylphenyl groups are introduced through various substitution reactions. These steps may involve the use of organometallic reagents or halogenated intermediates.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can reduce the cyano group to an amine.

    Substitution: The aromatic ring and the pyrazole core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and organometallic reagents under inert atmosphere conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This specific compound may exhibit similar activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to interact with biological macromolecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-phenylpyrazole-3-sulfonamide: Similar structure but lacks the 3-methyl group on the phenyl ring.

    N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(4-methylphenyl)pyrazole-3-sulfonamide: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the cyanoethyl group and the specific positioning of the methyl groups contribute to its distinct properties compared to other pyrazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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